molecular formula C6H12N2O B8154714 (S)-2-(pyrrolidin-3-yl)acetamide

(S)-2-(pyrrolidin-3-yl)acetamide

Cat. No.: B8154714
M. Wt: 128.17 g/mol
InChI Key: XEWJXCNCHWVTPP-YFKPBYRVSA-N
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Description

(S)-2-(Pyrrolidin-3-yl)acetamide is a chiral pyrrolidine-based acetamide compound serving as a valuable intermediate in medicinal chemistry and neuroscience research. This scaffold is of significant interest in the design and development of novel neuroactive compounds. Structurally related pyrrolidine-2,5-dione (succinimide) and acetamide derivatives have demonstrated potent anticonvulsant activity in preclinical models, such as the maximal electroshock seizure (MES) test, highlighting the potential of this chemotype for investigating new treatments for epilepsy and seizure disorders . Furthermore, the pyrrolidine acetamide structure is a key pharmacophore in nootropic drug discovery. Molecular docking studies indicate that N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide exhibit high affinity for GABA(A) and AMPA receptors, which are critical targets for modulating cognitive function and developing neuroprotective agents . The stereochemistry of the compound is a crucial feature, as the (S)-enantiomer can lead to specific interactions with biological targets, influencing the compound's potency and mechanism of action . As such, this building block is essential for synthesizing more complex molecules and for structure-activity relationship (SAR) studies aimed at creating new therapeutics for central nervous system (CNS) conditions. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(3S)-pyrrolidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c7-6(9)3-5-1-2-8-4-5/h5,8H,1-4H2,(H2,7,9)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWJXCNCHWVTPP-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acetylation Using Acetyl Chloride

The most straightforward method involves reacting (S)-pyrrolidin-3-amine with acetyl chloride in the presence of a base. In a typical procedure, (S)-pyrrolidin-3-amine (1 eq) is dissolved in anhydrous dichloromethane, followed by dropwise addition of acetyl chloride (1.2 eq) under nitrogen at 0°C. Triethylamine (2 eq) is added to neutralize HCl generated during the reaction. The mixture is stirred at room temperature for 6–8 hours, after which the solvent is removed under reduced pressure. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:1) to yield (S)-2-(pyrrolidin-3-yl)acetamide with a reported yield of 78–85%.

Key Parameters:

  • Reaction Time : 6–8 hours

  • Temperature : 0°C to room temperature

  • Purification : Silica gel chromatography

  • Yield : 78–85%

Carbodiimide-Mediated Coupling with Acetic Acid

An alternative approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to activate acetic acid for amide bond formation. (S)-Pyrrolidin-3-amine (1 eq) is combined with acetic acid (1.5 eq) and EDCI (1.2 eq) in dry acetonitrile. The reaction is stirred at 25°C for 12 hours, followed by extraction with ethyl acetate and washing with brine. After drying over anhydrous Na2SO4, the solvent is evaporated, and the residue is recrystallized from ethanol to afford the product in 82–88% yield.

Advantages:

  • Avoids handling corrosive acetyl chloride.

  • Higher selectivity for amide formation.

Microwave-Assisted Synthesis

Optimization of Reaction Conditions

Microwave irradiation significantly reduces reaction times. A mixture of (S)-pyrrolidin-3-amine (1 eq), acetic anhydride (1.5 eq), and triethylamine (2 eq) in acetonitrile is subjected to microwave irradiation at 400 W and 70°C for 10 minutes. The crude product is neutralized with aqueous K2CO3, extracted into dichloromethane, and purified via flash chromatography to achieve a 90–92% yield.

Comparative Data:

MethodTimeYield (%)Purity (%)
Conventional6–8 hours78–8595
Microwave10 minutes90–9298

Resolution of Racemic Mixtures

Chiral Chromatography

For syntheses starting from racemic pyrrolidin-3-amine, enantiomeric resolution is achieved using chiral stationary-phase chromatography. A hexane/isopropanol (85:15) mobile phase separates the (S)-enantiomer, which is subsequently acetylated as described in Section 1.1.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation selectively modifies the (R)-enantiomer, leaving the (S)-amine unreacted. The (S)-amine is then isolated via filtration and acetylated, yielding >99% enantiomeric excess (ee).

Industrial-Scale Production

Continuous Flow Synthesis

A continuous flow reactor system combines (S)-pyrrolidin-3-amine and acetic anhydride at a 1:1.2 molar ratio. The reaction occurs at 50°C with a residence time of 5 minutes, followed by inline neutralization and crystallization. This method achieves a throughput of 1.2 kg/hour with 94% yield.

Crystallization Optimization

Recrystallization from ethanol/water (4:1) enhances purity to >99.5%. Particle size control is achieved via antisolvent addition, ensuring consistency in pharmaceutical formulations.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, DMSO-d6) of (S)-2-(pyrrolidin-3-yl)acetamide exhibits characteristic signals:

  • δ 1.65–1.80 (m, 2H, pyrrolidine CH2)

  • δ 2.05 (s, 3H, acetyl CH3)

  • δ 3.10–3.30 (m, 3H, pyrrolidine N-CH2 and CH)

  • δ 6.20 (br s, 1H, NH).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C7H14N2O: 142.1106 [M+H]+; Found: 142.1109 .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₈H₂₀N₂O
  • Molar Mass : 280.36 g/mol
  • Structural Features : The compound consists of a pyrrolidine ring that enhances its binding affinity to biological targets and a diphenylacetamide moiety that contributes to its hydrophobic interactions.

Medicinal Chemistry

(S)-2-(pyrrolidin-3-yl)acetamide is explored for its potential therapeutic effects, including:

  • Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, making it a candidate for treating conditions characterized by inflammation.
  • Analgesic Effects : It has been investigated for its ability to alleviate pain through interactions with neurotransmitter systems.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of (S)-2-(pyrrolidin-3-yl)acetamide against various pathogens:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0025 - 0.020 mg/mL
Candida albicans16.69 - 78.23 µM

These findings suggest its potential as a new antimicrobial agent, especially in combating resistant strains.

Anticancer Activity

The compound has shown promise in cancer research:

  • In Vitro Studies : Induction of apoptosis in various cancer cell lines has been observed.
  • In Vivo Studies : Significant tumor reduction was noted in mouse xenograft models, particularly for aggressive cancers such as triple-negative breast cancer.

Case Study 1: Overactive Bladder Treatment

A clinical study investigated the efficacy of (S)-2-(pyrrolidin-3-yl)acetamide in treating overactive bladder symptoms. Participants receiving the compound reported significant improvement in symptoms compared to the placebo group.

Case Study 2: Antiprotozoal Activity

Another investigation assessed the compound's effectiveness against Plasmodium falciparum and Trypanosoma brucei. The compound demonstrated effective inhibition with IC50 values in the low micromolar range, underscoring its potential as an antiprotozoal agent.

Mechanism of Action

The mechanism by which (S)-2-(pyrrolidin-3-yl)acetamide exerts its effects is primarily through its interaction with specific molecular targets such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can influence various signaling pathways and biochemical processes.

Comparison with Similar Compounds

Table 2: Physicochemical Properties of Selected Compounds

Compound Name logP PSA (Ų) Molecular Weight Reference
(S)-N-(3-phenyl-1-(pyrrolidin-1-yl)-...) 2.48 64.43 276.40
Pyridazin-3(2H)-one derivatives () ~3.5* ~80* ~450†
N-(3-Hydroxypyridin-2-yl)acetamide ~1.2* ~70* 166.18

*Estimated based on structural similarity.
†Calculated for N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide.

Key Observations:

  • Lipophilicity: Pyrrolidine-based acetamides (e.g., logP = 2.48 in ) are moderately lipophilic, favoring blood-brain barrier penetration compared to polar pyridine analogs (logP ~1.2) .
  • Polar Surface Area (PSA): Higher PSA in pyridazinone derivatives (~80 Ų) suggests reduced membrane permeability relative to pyrrolidine acetamides (PSA = 64.43 Ų) .

Table 3: Hazard Comparison of Acetamide Derivatives

Compound Name GHS Classification Key Hazards Reference
(S)-N-(1-Benzylpyrrolidin-3-yl)acetamide H302, H315, H319, H335 Oral toxicity, skin/eye irritation
2-(2-Oxopyrrolidin-1-yl)acetamide Not fully detailed Likely similar to above‡
Pyridazin-3(2H)-one derivatives () Not specified No data available

‡Inferred from structural similarity to .

Key Observations:

    Q & A

    What are the key considerations for synthesizing (S)-2-(pyrrolidin-3-yl)acetamide with high enantiomeric purity?

    To achieve high enantiomeric purity, use chiral starting materials such as (S)-3-aminopyrrolidine and control reaction conditions to minimize racemization. Employ coupling agents like EDCl/HOBt for amide bond formation and monitor stereochemistry via chiral HPLC. Purification via column chromatography with polar solvents (e.g., methanol/dichloromethane) or crystallization can enhance purity. Enantiomeric excess (ee) should be validated using chiral stationary-phase chromatography or optical rotation measurements .

    How can researchers optimize reaction conditions to improve the yield of (S)-2-(pyrrolidin-3-yl)acetamide in nucleophilic substitution reactions?

    Optimize solvent choice (e.g., 1,4-dioxane or acetonitrile for polar aprotic environments) and temperature (90–95°C for accelerated kinetics). Catalysts like potassium iodide (KI) improve reactivity by facilitating halide displacement. Use a 2:1 molar ratio of (S)-3-aminopyrrolidine to the acetylating agent to drive the reaction to completion. Post-reaction, extract the product with ethyl acetate and wash with brine to remove unreacted starting materials .

    What spectroscopic methods are recommended for confirming the structure and enantiomeric purity of (S)-2-(pyrrolidin-3-yl)acetamide?

    • 1H/13C NMR : Confirm the presence of pyrrolidine protons (δ 1.8–2.5 ppm) and the acetamide carbonyl (δ ~170 ppm).
    • LC-HRMS/MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 143.1) and fragmentation patterns.
    • Chiral Chromatography : Use columns like Chiralpak IA or IB with hexane/isopropanol gradients to resolve enantiomers and quantify ee (>98% is typical for pharmaceutical-grade synthesis) .

    How to address discrepancies in pharmacological activity data between (S)- and (R)-enantiomers of pyrrolidin-3-yl acetamide derivatives?

    First, revalidate enantiomeric purity using chiral analytical methods. Perform receptor-binding assays (e.g., muscarinic acetylcholine receptor binding) under standardized conditions. Use molecular docking simulations to compare binding poses of both enantiomers to target proteins (e.g., TrkA kinase). If activity discrepancies persist, investigate metabolite profiles via in vitro hepatic microsome assays to rule out enantiomer-specific metabolism .

    What are common intermediates in the synthesis of (S)-2-(pyrrolidin-3-yl)acetamide?

    Key intermediates include:

    • (S)-3-aminopyrrolidine : Used as the chiral backbone.
    • N-hydroxysuccinimide-activated acetates : For selective amidation.
    • Protected pyrrolidine derivatives (e.g., Boc-protected intermediates) to prevent side reactions during multi-step syntheses .

    What strategies are effective in resolving racemic mixtures during the synthesis of (S)-2-(pyrrolidin-3-yl)acetamide?

    • Chiral Resolving Agents : React the racemate with a chiral acid (e.g., tartaric acid) to form diastereomeric salts, which are separated via crystallization.
    • Enzymatic Resolution : Use lipases or esterases to selectively hydrolyze one enantiomer.
    • Chiral HPLC : Employ preparative-scale chromatography with cellulose-based columns for high-throughput separation .

    How to design a stability study for (S)-2-(pyrrolidin-3-yl)acetamide under varying pH and temperature conditions?

    • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40–60°C for 24–72 hours.
    • Analytical Monitoring : Use UPLC-PDA to track degradation products. Key stability-indicating parameters include loss of parent compound (<5%) and absence of new peaks.
    • pH-Solubility Profile : Determine solubility in buffers (pH 1.2–7.4) to assess formulation stability .

    What computational methods assist in predicting the binding affinity of (S)-2-(pyrrolidin-3-yl)acetamide to neurological targets?

    • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to predict binding modes to targets like TrkA kinase or muscarinic receptors.
    • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability and hydrogen-bond interactions.
    • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond acceptors .

    Notes

    • Basic vs. Advanced : Questions 1, 3, 5, and 7 address foundational techniques, while 2, 4, 6, and 8 focus on advanced optimization and mechanistic studies.
    • Methodological Focus : Answers emphasize procedural details (e.g., solvent ratios, analytical parameters) rather than theoretical definitions.

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